Combivir is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine (3TC). [, ] It is primarily used in HIV/AIDS research as a therapeutic agent in combination with other antiretroviral agents. [] Combivir simplifies HIV therapy by combining two crucial NRTIs into a single tablet, offering a convenient dosing regimen. [, ]
Combivir exerts its antiviral activity through the combined action of Zidovudine and Lamivudine, both acting as nucleoside reverse transcriptase inhibitors (NRTIs). [, , ]
Zidovudine: It is phosphorylated intracellularly to Zidovudine triphosphate, which competes with natural thymidine triphosphate for incorporation into the viral DNA by HIV-1 reverse transcriptase. [, ] The incorporated Zidovudine triphosphate lacks the 3'-hydroxyl group essential for DNA chain elongation, effectively terminating viral DNA synthesis. [, ]
Lamivudine: Similar to Zidovudine, it is intracellularly phosphorylated to Lamivudine triphosphate. Lamivudine triphosphate competes with natural cytidine triphosphate for incorporation into the viral DNA by HIV-1 reverse transcriptase. [] This incorporation disrupts DNA synthesis and terminates viral replication. []
The combination of Zidovudine and Lamivudine in Combivir enhances antiviral activity compared to either drug alone, as it targets HIV-1 reverse transcriptase via two different mechanisms. [, ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0